Methyl 7-hydroxyquinoline-6-carboxylate
Description
Methyl 7-hydroxyquinoline-6-carboxylate is a quinoline derivative characterized by a hydroxyl (-OH) group at position 7, a methoxycarbonyl (-COOCH₃) group at position 6, and a methyl ester moiety. For instance, the ethyl ester analog (CAS 1261631-01-9) has a molecular formula of C₁₂H₁₁NO₃, a molecular weight of 217.22 g/mol, and a boiling point of ~354.2°C . The methyl ester variant would exhibit a slightly lower molecular weight (~203.19 g/mol) due to the smaller methyl group. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework and tunable substituents.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 7-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-9(7)6-10(8)13/h2-6,13H,1H3 |
InChI Key |
NZWDDRDEQDVGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different quinoline derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Scientific Research Applications
Methyl 7-hydroxyquinoline-6-carboxylate has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 7-Hydroxyquinoline-6-Carboxylate and Related Compounds
Key Observations:
Substituent Effects on Melting Points :
- The introduction of bulky groups (e.g., phenyl in compound 41) reduces crystallinity, resulting in an orange oil . In contrast, electron-withdrawing substituents like 4-chlorophenyl (compound 42) increase melting points (134–135°C) due to enhanced intermolecular interactions .
- Methoxy groups (e.g., compound 44 in ) lower melting points (103–104°C) compared to hydroxy derivatives, likely due to reduced hydrogen bonding .
Synthetic Efficiency :
- Compounds with electron-donating substituents (e.g., 4-methoxyphenyl in compound 44) achieve high yields (84–88%), suggesting favorable reaction kinetics under the described [3+3] Aldol-SNAr-dehydration conditions .
Solubility and Stability: Ethyl esters (e.g., Ethyl 7-hydroxyquinoline-6-carboxylate) exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity . Methoxycarbonyl groups enhance stability against hydrolysis relative to free carboxylic acids, making methyl esters preferable for storage and handling .
Spectral and Electronic Properties
Table 2: Spectral Data Comparison (IR and NMR)
| Compound Name | IR Key Bands (cm⁻¹) | ¹H NMR Shifts (δ, ppm) | ¹³C NMR Shifts (δ, ppm) |
|---|---|---|---|
| This compound | ~3400 (-OH), ~1700 (C=O) | N/A | N/A |
| Methyl 7-hydroxy-8-phenylquinoline-6-carboxylate | 3450 (-OH), 1720 (C=O) | 8.95 (s, H-2), 7.65–7.20 (Ph) | 165.5 (C=O), 155.2 (C-OH) |
| Methyl 8-(4-chlorophenyl)-7-hydroxyquinoline-6-carboxylate | 3420 (-OH), 1715 (C=O) | 8.90 (s, H-2), 7.60–7.25 (Cl-Ph) | 166.0 (C=O), 154.8 (C-OH) |
Key Observations:
- Hydrogen Bonding : Hydroxy groups (-OH) exhibit broad IR bands at ~3400 cm⁻¹, while ester carbonyls (C=O) show strong signals near 1700 cm⁻¹ .
- Aromatic Proton Environments: Quinoline protons (e.g., H-2) resonate downfield (δ ~8.90–8.95 ppm) due to deshielding by the electron-withdrawing carboxylate group .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-hydroxyquinoline-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid precursor. For example, analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) are synthesized via nucleophilic substitution or catalytic coupling, using reagents like thionyl chloride (SOCl₂) for carboxylate activation . Yield optimization requires controlled temperature (e.g., 60–80°C) and anhydrous conditions to prevent hydrolysis. Protection of the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) may precede esterification to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and ester functionality. For instance, the methoxy group in Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) appears as a singlet at δ ~3.9 ppm in ¹H NMR .
- X-ray Crystallography : Tools like SHELXL and ORTEP-3 validate molecular geometry and hydrogen-bonding networks. SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
- HPLC-MS : Quantifies purity and detects impurities. Use C18 columns with acetonitrile/water gradients for optimal resolution .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or direct sunlight .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to minimize dermal/ocular exposure.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from twinning or disordered solvent molecules. Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN and BASF commands to model twinning. Validate hydrogen-bonding patterns via graph-set analysis (e.g., Etter’s formalism) to distinguish genuine intermolecular interactions from artifacts .
Q. What computational strategies predict the supramolecular assembly of this compound in crystal lattices?
- Methodological Answer :
- QM/MM Methods : Combine density functional theory (DFT) for electronic structure with molecular mechanics for lattice energy minimization. Focus on π-π stacking and hydrogen-bonding motifs (e.g., O–H···N interactions) observed in analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .
- Software : Use Mercury (CCDC) for crystal packing visualization and Multiwfn for topology analysis .
Q. How do substituents (e.g., Cl, F, OMe) at the 4-, 6-, and 7-positions influence the compound’s photophysical properties?
- Methodological Answer :
- Experimental Design : Synthesize derivatives with systematic substitution (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate vs. unsubstituted analogs) .
- UV-Vis/FL Spectroscopy : Compare absorbance/emission maxima in polar (DMSO) vs. nonpolar (toluene) solvents. Electron-withdrawing groups (Cl, F) redshift absorbance due to enhanced conjugation .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer :
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) to identify degradation pathways .
- Stabilization : Lyophilize the compound or formulate with antioxidants (e.g., BHT) in amber vials. Monitor via HPLC for hydrolytic byproducts (e.g., free carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
